molecular formula C15H19N3OS B12860052 N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide

Cat. No.: B12860052
M. Wt: 289.4 g/mol
InChI Key: UYZKBHOOPQOCLP-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a chemical compound of interest in scientific research. Its structure features a dimethylthiazole group linked to a propionamide chain with a p-tolylamino substituent. Thiazole derivatives are a significant area of study in medicinal chemistry and chemical biology due to their diverse biological activities. Researchers are exploring this compound's potential applications, which may include serving as a key intermediate in organic synthesis or as a candidate for pharmacological evaluation in various assay systems. The specific mechanism of action, biological targets, and detailed research applications for this compound are subjects of ongoing investigation. Handling of this material should be conducted by trained individuals in a controlled laboratory setting using appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methylanilino)propanamide

InChI

InChI=1S/C15H19N3OS/c1-9-5-7-13(8-6-9)16-11(3)14(19)18-15-17-10(2)12(4)20-15/h5-8,11,16H,1-4H3,(H,17,18,19)

InChI Key

UYZKBHOOPQOCLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the condensation of 4,5-dimethylthiazole-2-amine with p-tolylisocyanate, followed by the addition of propionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the p-tolylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Employed in cell viability assays, such as the MTT assay, to measure cellular metabolic activity and cytotoxicity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with cellular components, leading to various biological effects. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which can be quantified to assess cell viability. The compound’s interaction with specific molecular targets and pathways, such as enzymes involved in cellular metabolism, contributes to its observed biological activities.

Comparison with Similar Compounds

Key Observations :

  • The p-tolylamino group may enhance lipophilicity and membrane permeability compared to unsubstituted analogs, similar to the bioactivity trends observed in pyrazolopyrimidine derivatives ().

Biological Activity

N-(4,5-Dimethyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms through which it exerts its effects, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,5-dimethylthiazole with p-toluidine derivatives under controlled conditions. The resulting product is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with a thiazole moiety exhibit broad-spectrum activity against various pathogens:

  • Gram-positive Bacteria : Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Fungal Pathogens : The compound has also been tested against drug-resistant strains of Candida species, demonstrating promising antifungal activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity AgainstReference
This compoundMRSA
Similar Thiazole DerivativesCandida auris
4-substituted ThiazolesVancomycin-resistant E. faecium

2.2 Anticancer Activity

In addition to antimicrobial properties, thiazole derivatives have been investigated for their anticancer potential. Studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have shown that these compounds can inhibit cell proliferation and induce apoptosis.

Case Study:
A study conducted on various thiazole derivatives revealed that modifications in the thiazole ring significantly influenced their anticancer activity. The most active compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activities of this compound can be attributed to several mechanisms:

3.1 Inhibition of Enzymatic Activity

Thiazole derivatives are known to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. For instance, they may act as inhibitors of DPP-4 (Dipeptidyl Peptidase IV), which is crucial for the proliferation of certain pathogens .

3.2 Interaction with Cellular Targets

Molecular docking studies suggest that these compounds can bind effectively to bacterial regulatory proteins like PqsR in Pseudomonas aeruginosa, thereby disrupting quorum sensing and biofilm formation . This interaction is critical for their antimicrobial efficacy.

4. Research Findings and Future Directions

Recent research continues to explore the structure-activity relationship (SAR) of thiazole derivatives. Modifications in substituents have been shown to enhance both antimicrobial and anticancer activities. Future studies are encouraged to focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.
  • In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying their biological activities.

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